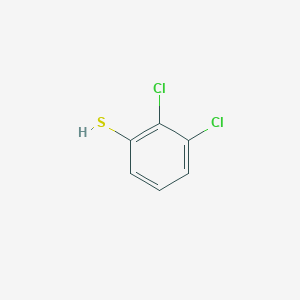

2,3-Dichlorothiophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRKONUHHGBHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169254 | |

| Record name | 2,3-Dichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17231-95-7 | |

| Record name | 2,3-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17231-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017231957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenethiol, 2,3-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43G4NGA9AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichlorothiophenol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorothiophenol is a halogenated aromatic thiol compound of significant interest in synthetic organic chemistry and potentially in the field of medicinal chemistry. Its unique substitution pattern on the benzene ring, featuring two adjacent chlorine atoms and a thiol group, imparts specific reactivity and physical properties that make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential applications in research and drug development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for laboratory use and theoretical calculations.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂S | [1] |

| Molecular Weight | 179.07 g/mol | [1] |

| Appearance | White to light yellow to light orange powder or crystal | |

| Melting Point | 54.4-60.1 °C | |

| Boiling Point | 96-98 °C at 0.5 mmHg | |

| Density | 1.3905 g/cm³ (estimate) | |

| Flash Point | >110 °C (>230 °F) | [2] |

| pKa | 5.12 ± 0.48 (Predicted) | |

| Solubility | Soluble in many organic solvents such as dimethyl sulfoxide (DMSO).[3] Limited solubility in water is expected due to the hydrophobic nature of the dichlorophenyl group. | General chemical principles |

| CAS Number | 17231-95-7 | [1] |

| IUPAC Name | 2,3-Dichlorobenzenethiol | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below are the key spectral data.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 178, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 peak at m/z 180).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the functional groups present in the molecule. Key absorptions include:

-

S-H stretching: A weak band typically in the region of 2550-2600 cm⁻¹.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: Strong bands in the 600-800 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (in CDCl₃, 300 MHz): The aromatic region would display a complex multiplet for the three protons on the benzene ring. The proton on the thiol group (-SH) would appear as a singlet, with its chemical shift being concentration and solvent dependent, typically in the range of 3-4 ppm.

¹³C NMR (in CDCl₃, 75 MHz): The spectrum would show six distinct signals for the six carbon atoms of the benzene ring. The carbon atom attached to the thiol group would resonate at a different chemical shift compared to the others. The carbons bearing the chlorine atoms would also show characteristic shifts.

Experimental Protocols

Synthesis of this compound from 1,2,3-Trichlorobenzene

This protocol describes the synthesis of this compound via nucleophilic aromatic substitution of 1,2,3-trichlorobenzene with potassium hydrosulfide in dimethyl sulfoxide (DMSO).[3]

Materials:

-

1,2,3-Trichlorobenzene

-

Potassium hydrosulfide (industrial grade)

-

Dimethyl sulfoxide (DMSO)

-

Dilute sulfuric acid

-

Standard laboratory glassware (three-necked flask, condenser, etc.)

-

Stirring and heating apparatus

-

Steam distillation and vacuum distillation setup

Procedure:

-

In a 200-mL three-necked flask, combine 18.2 g (0.1 mole) of 1,2,3-trichlorobenzene and 36 g (0.5 mole) of industrial potassium hydrosulfide.

-

Add 80 g of dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the mixture to 130 °C with stirring and maintain this temperature for 8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Under constant stirring, gradually add dilute sulfuric acid to acidify the mixture to a pH of 4.

-

Perform steam distillation on the acidified mixture to remove volatile impurities.

-

The desired product is then isolated by distillation under reduced pressure. The fraction boiling at 95-99 °C (at 0.5 mm Hg) is collected.[3]

Expected Yield: Approximately 13.4 g (75%).[3]

Product Characterization: The product can be characterized by its melting point (55-58 °C) and mass spectrometry (MS (m/z): 179 (M⁺)).[3]

Synthesis workflow for this compound.

Reactivity and Potential Applications in Drug Development

This compound possesses a reactive thiol group that can undergo various chemical transformations, making it a useful intermediate in organic synthesis.

Key Reactions of the Thiol Group

The thiol group is nucleophilic and can readily participate in reactions such as:

-

S-Alkylation: Reaction with alkyl halides in the presence of a base to form thioethers.

-

S-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper.

-

Oxidation: Oxidation of the thiol to form disulfides, sulfinic acids, or sulfonic acids.

General reactivity of this compound.

Relevance to Drug Development

While specific studies detailing the direct biological activity of this compound are limited, its structural motifs are present in various pharmacologically active molecules. Halogenated aromatic compounds and thiophenol derivatives are known to exhibit a wide range of biological activities.

For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide containing a 2,3-dichlorophenyl group have been synthesized and evaluated for their anticonvulsant activity.[3] This suggests that the 2,3-dichlorophenyl moiety can be incorporated into structures with potential therapeutic applications. The development of such derivatives often involves the reaction of a molecule containing the 2,3-dichlorophenyl group with other pharmacophores.

The thiol group itself is a key functional group in many medicinal compounds, known for its ability to interact with biological targets, act as an antioxidant, or serve as a linker for bioconjugation. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is achievable through established methods, and its reactive thiol group allows for a variety of subsequent chemical modifications. While direct applications in drug development are not yet widely reported, the presence of its structural components in biologically active molecules suggests that it holds potential as a building block for the discovery of new therapeutic agents. This guide provides a solid foundation of technical information for researchers and scientists working with or considering the use of this compound in their synthetic and medicinal chemistry endeavors. Further exploration into its biological activities and the pharmacological profiles of its derivatives is a promising area for future research.

References

- 1. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 2. jk-sci.com [jk-sci.com]

- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Dichlorothiophenol (CAS: 17231-95-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dichlorothiophenol, a halogenated aromatic thiol of interest in various chemical and pharmaceutical research areas. This document consolidates key physicochemical data, safety information, spectral analysis, and potential synthetic applications to support its use in a laboratory setting.

Core Physicochemical and Safety Data

This compound, with the CAS number 17231-95-7, is a solid at room temperature.[1] Its key properties and safety classifications are summarized below for easy reference.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 17231-95-7 | [2] |

| Molecular Formula | C₆H₄Cl₂S | [2] |

| Molecular Weight | 179.07 g/mol | [2] |

| Melting Point | 54.4-60.1 °C | [3] |

| Boiling Point | 96-98 °C at 0.5 mmHg | [3] |

| Density (estimate) | 1.3905 g/cm³ | [3] |

| Flash Point | >110 °C | [4] |

| pKa (Predicted) | 5.12 ± 0.48 | [3] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and can cause serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.

| Hazard Statement | GHS Classification |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H318: Causes serious eye damage | Serious eye damage/eye irritation (Category 1) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation |

Source:[2]

Synthesis and Reactivity

References

An In-depth Technical Guide to 2,3-Dichlorobenzenethiol for Researchers and Drug Development Professionals

An authoritative resource on the physicochemical properties, synthesis, and applications of 2,3-Dichlorobenzenethiol, a key intermediate in synthetic chemistry and drug discovery.

Introduction

2,3-Dichlorobenzenethiol, also known as 2,3-dichlorothiophenol, is a halogenated aromatic thiol of significant interest to the scientific community, particularly those involved in organic synthesis and medicinal chemistry. Its unique structural features, including the reactive thiol group and the dichlorinated phenyl ring, make it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the core physicochemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development, with a focus on its role as a key pharmacophore.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,3-Dichlorobenzenethiol is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 179.07 g/mol [1] |

| Molecular Formula | C₆H₄Cl₂S[1] |

| CAS Number | 17231-95-7[1] |

| Appearance | White to light yellow or light orange powder/crystal |

| Melting Point | 54.4 - 60.1 °C[2] |

| Boiling Point | 95 - 98 °C at 0.5 mmHg[2] |

| Purity | Typically >97% |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and ethanol.[3] |

| Storage Conditions | Store at 4°C under a nitrogen atmosphere.[2] |

Spectroscopic data is crucial for the identification and characterization of 2,3-Dichlorobenzenethiol.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,3-Dichlorobenzenethiol is expected to show characteristic absorption bands for the S-H stretching vibration (typically weak, around 2550-2600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed. Common fragmentation patterns involve the loss of the thiol group or chlorine atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically between 7.0 and 7.5 ppm) corresponding to the three protons on the benzene ring. The thiol proton (S-H) will appear as a singlet, with its chemical shift being concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the chlorine and thiol substituents.

-

Experimental Protocols

Synthesis of 2,3-Dichlorobenzenethiol from 2,3-Dichloroaniline

A common and effective method for the synthesis of 2,3-Dichlorobenzenethiol is via the Sandmeyer-like reaction of 2,3-dichloroaniline. This multi-step process involves diazotization of the aniline followed by reaction with a sulfur-containing nucleophile.

Materials:

-

2,3-Dichloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Ethyl Xanthate (KS₂COEt)

-

Ethanol

-

Diethyl Ether

-

Sodium Hydroxide (NaOH)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 2,3-dichloroaniline in a mixture of concentrated hydrochloric acid and water. While maintaining the low temperature, slowly add a solution of sodium nitrite in water dropwise with vigorous stirring. The completion of the diazotization can be checked with starch-iodide paper.

-

Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A reddish-brown oil should separate. The reaction mixture is stirred for several hours at room temperature and then gently warmed to complete the reaction.

-

Hydrolysis of the Xanthate: The oily xanthate intermediate is separated and then hydrolyzed by refluxing with a solution of sodium hydroxide in ethanol. This step cleaves the xanthate ester to yield the corresponding thiolate salt.

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the crude 2,3-Dichlorobenzenethiol. The crude product is then extracted with diethyl ether or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes.[4][5][6][7][8]

Purification by Recrystallization

Procedure:

-

Solvent Selection: Choose a solvent or a solvent pair in which 2,3-Dichlorobenzenethiol is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol/water is a commonly used system.

-

Dissolution: Dissolve the crude 2,3-Dichlorobenzenethiol in a minimum amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Applications in Drug Development

The 2,3-dichlorophenyl moiety is a recognized pharmacophore in medicinal chemistry, contributing to the binding affinity and selectivity of various drug candidates. 2,3-Dichlorobenzenethiol serves as a crucial starting material or intermediate for the synthesis of these pharmacologically active compounds.

A prominent example is in the development of atypical antipsychotics. The 2,3-dichlorophenylpiperazine scaffold is a key structural component of several drugs that target dopamine and serotonin receptors.[1][3][9][10][11] For instance, Aripiprazole, a widely prescribed medication for schizophrenia and bipolar disorder, contains a 2,3-dichlorophenylpiperazine unit.[1][3] This moiety is crucial for its interaction with the dopamine D2 and D3 receptors.[1][9]

The synthesis of the 1-(2,3-dichlorophenyl)piperazine intermediate often starts from 2,3-dichloroaniline, which can be prepared from 2,3-dichloronitrobenzene.[12] 2,3-Dichlorobenzenethiol can also be a precursor to such anilines or other key intermediates in the synthesis of these complex drug molecules.

Conclusion

2,3-Dichlorobenzenethiol is a valuable chemical intermediate with well-defined physicochemical properties. The synthetic routes to this compound, primarily from 2,3-dichloroaniline, are established, and purification can be readily achieved through standard laboratory techniques like recrystallization. Its significance extends into the realm of drug discovery, where the 2,3-dichlorophenyl group it can provide is a key structural element in a number of successful therapeutic agents. This guide serves as a foundational resource for researchers and professionals working with this important molecule, providing the necessary data and procedural insights to facilitate its effective use in synthesis and drug development endeavors.

References

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. m.youtube.com [m.youtube.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. mt.com [mt.com]

- 8. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3 Dichlorophenyl piperazine Hydrochloride manufacturers [shreeganeshchemical.com]

- 10. mdpi.com [mdpi.com]

- 11. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichlorothiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichlorothiophenol. It includes detailed tables of predicted spectral data, standardized experimental protocols for data acquisition, and a visual representation of the molecular structure with NMR assignments to aid in spectral interpretation.

Introduction

This compound is an aromatic thiol compound of interest in various chemical and pharmaceutical research areas. Understanding its structural features through spectroscopic techniques like NMR is crucial for its characterization, reaction monitoring, and incorporation into larger molecular scaffolds. This guide presents predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this compound.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted ¹H and ¹³C NMR spectral data. These predictions were generated using established computational algorithms that provide reliable estimations of chemical shifts and coupling constants.

¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the electron-donating, though weakly activating, effect of the thiol group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 | Doublet of doublets (dd) | J(H4,H5) = 8.0, J(H4,H6) = 1.5 |

| H-5 | 7.05 | Triplet (t) | J(H5,H4) = 8.0, J(H5,H6) = 8.0 |

| H-6 | 7.35 | Doublet of doublets (dd) | J(H6,H5) = 8.0, J(H6,H4) = 1.5 |

| SH | 3.5 - 4.5 | Singlet (s) | - |

Note: The chemical shift of the thiol (SH) proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It may also undergo exchange with residual water in the solvent, leading to a broad signal or its disappearance.

¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound shows six signals, corresponding to the six carbon atoms of the benzene ring. The chemical shifts are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-S) | 130.5 |

| C-2 (C-Cl) | 134.0 |

| C-3 (C-Cl) | 131.5 |

| C-4 | 128.0 |

| C-5 | 126.5 |

| C-6 | 129.0 |

Experimental Protocols

The following protocols provide a standardized methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for aromatic thiols like this compound.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and DMSO-d₆.[1][2] The choice of solvent can influence the chemical shifts, particularly for the thiol proton.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

-

Procedure:

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

-

Cap the NMR tube securely.

-

Instrumentation and Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

-

Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Spectral Width: A spectral width covering a range of approximately -2 to 12 ppm is appropriate.

-

Referencing: The spectrum is typically referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument) or higher.

-

Pulse Sequence: A standard proton-decoupled pulse-acquire experiment.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.

-

Referencing: The spectrum is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering convention used for the NMR assignments.

References

Mass Spectrometry of 2,3-Dichlorothiophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2,3-Dichlorothiophenol (C₆H₄Cl₂S), a compound of interest in various chemical and pharmaceutical research areas. This document details experimental protocols, presents quantitative mass spectral data, and elucidates fragmentation pathways to aid in the identification and characterization of this molecule.

Introduction

This compound is a halogenated aromatic thiol whose analysis is critical in environmental monitoring, chemical synthesis, and as a potential intermediate or impurity in drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a robust and sensitive method for its detection and structural elucidation. This guide focuses on the electron ionization (EI) mass spectrometry of this compound.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in Table 1. This data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 45 | 11.8 | [CHS]⁺ |

| 69 | 10.2 | [C₃H₂Cl]⁺ |

| 74 | 10.6 | [C₆H₂]⁺ |

| 86 | 6.5 | [C₄H₂S]⁺ |

| 108 | 13.9 | [C₆H₄S]⁺ |

| 109 | 10.2 | [C₆H₅S]⁺ |

| 111 | 9.0 | [C₅H₄Cl]⁺ |

| 143 | 11.0 | [M - Cl]⁺ |

| 144 | 33.1 | [M - HCl]⁺ |

| 178 | 100.0 | [M]⁺ |

| 179 | 10.2 | [M+1]⁺ |

| 180 | 64.1 | [M+2]⁺ |

| 182 | 10.2 | [M+4]⁺ |

Table 1: Mass spectral data for this compound (EI, 70 eV). The base peak is indicated in bold.

Experimental Protocols

A typical experimental setup for the analysis of this compound involves Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Sample Preparation

For samples in a complex matrix, a liquid-liquid extraction is commonly employed:

-

To 100 mL of an aqueous sample, add a suitable internal standard.

-

Adjust the sample pH to neutral (pH 7).

-

Transfer the sample to a separatory funnel and add 30 mL of an appropriate organic solvent (e.g., dichloromethane or hexane).

-

Shake the funnel vigorously for 2 minutes, venting periodically.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Parameters

-

Gas Chromatograph (GC): Agilent 7890B or equivalent.

-

Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 180°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan from m/z 40 to 300 for qualitative analysis. Selected Ion Monitoring (SIM) can be used for quantitative analysis, monitoring the ions at m/z 178, 180, and 144.

Fragmentation Pathway and Experimental Workflow

The fragmentation of this compound under electron ionization follows predictable pathways for chlorinated aromatic compounds. The experimental workflow from sample preparation to data analysis is a systematic process to ensure reliable results.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,3-Dichlorothiophenol

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the Fourier Transform Infrared (FTIR) spectroscopy of 2,3-Dichlorothiophenol (C₆H₄Cl₂S). Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular structure, expected vibrational modes, and a detailed protocol for obtaining and interpreting the infrared spectrum of this compound. By integrating theoretical predictions with established spectroscopic principles, this guide serves as a robust resource for the structural characterization of this compound and related aromatic thiols.

Introduction: The Significance of this compound

This compound is an aromatic organosulfur compound featuring a benzene ring substituted with a thiol (-SH) group and two adjacent chlorine atoms. Its molecular structure, with the unique electronic and steric influences of its substituents, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Accurate and reliable analytical methods are paramount for its characterization, ensuring purity, and confirming structural integrity during synthetic processes. Infrared spectroscopy, a powerful, non-destructive technique, provides a molecular fingerprint, offering detailed information about the functional groups and overall structure of the molecule. This guide will elucidate the application of FTIR spectroscopy for the definitive analysis of this compound.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of this compound is governed by the vibrational motions of its constituent atoms and functional groups. The molecule's structure, a 1,2,3-trisubstituted benzene ring, results in a complex but interpretable spectrum. The key functional groups contributing to the spectrum are the thiol group (S-H), the aromatic ring (C=C and C-H), and the carbon-chlorine bonds (C-Cl).

Based on established group frequencies and theoretical studies on related compounds like dichlorobenzenes and substituted thiophenols, the following vibrational modes are anticipated for this compound[1][2][3][4]:

-

S-H Stretching: The thiol group's S-H bond exhibits a characteristic stretching vibration. In non-interacting environments, this peak is typically observed in the 2550-2600 cm⁻¹ region.[5][6] Its intensity is generally weak. The presence of hydrogen bonding or interaction with the π-system of the aromatic ring can cause a red shift (a shift to lower wavenumbers) of this peak.[1]

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring give rise to stretching vibrations typically found just above 3000 cm⁻¹, in the range of 3050-3150 cm⁻¹.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces a series of bands, often of moderate to strong intensity, in the 1400-1600 cm⁻¹ region. The specific substitution pattern influences the number and position of these peaks.

-

In-Plane C-H Bending: The in-plane bending vibrations of the aromatic C-H bonds occur in the 1000-1300 cm⁻¹ range.

-

Out-of-Plane C-H Bending: The out-of-plane bending vibrations are highly characteristic of the substitution pattern on the benzene ring and are typically found in the 650-900 cm⁻¹ region.

-

C-S Stretching: The carbon-sulfur bond stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. This peak is often of weak to moderate intensity.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations for dichlorobenzenes are characteristically found in the 600-800 cm⁻¹ range.[1][2][4] The presence of two chlorine atoms will likely result in multiple bands corresponding to symmetric and asymmetric stretching modes.

The following diagram illustrates the fundamental molecular structure of this compound.

Caption: Molecular Structure of this compound.

Experimental Protocol: Acquiring the FTIR Spectrum

A robust and reproducible experimental protocol is essential for obtaining a high-quality FTIR spectrum of this compound. The following workflow outlines the key steps from sample preparation to data acquisition.

Caption: Experimental workflow for FTIR analysis of this compound.

Step-by-Step Methodology:

-

Sample and Reagent Preparation:

-

Ensure the this compound sample is of high purity to avoid spectral interference from impurities.

-

Use spectroscopic grade potassium bromide (KBr) powder. Dry the KBr in an oven at 110°C for at least 4 hours to remove any adsorbed water, which exhibits strong IR absorption bands.

-

-

Sample Preparation (KBr Pellet Technique):

-

In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of the dried KBr powder. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared radiation.

-

Transfer the ground mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet. A transparent pellet is indicative of good sample preparation.

-

-

FTIR Spectrometer Setup and Background Collection:

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Purge the spectrometer with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide absorptions.

-

Collect a background spectrum. This spectrum of the empty sample compartment will be automatically subtracted from the sample spectrum to account for instrumental and atmospheric absorptions.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the this compound sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the mid-infrared range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument's software will perform a Fourier transform on the interferogram to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Interpretation of the Infrared Spectrum of this compound

The interpretation of the FTIR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule. A combination of established group frequency charts and data from computational studies on similar molecules provides a robust basis for these assignments.

Table 1: Predicted and Observed Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| S-H Stretch | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aromatic C=C Stretch | 1550 - 1600 | Medium to Strong |

| Aromatic C=C Stretch | 1400 - 1500 | Medium to Strong |

| In-plane C-H Bend | 1000 - 1300 | Medium |

| Out-of-plane C-H Bend | 650 - 900 | Strong |

| C-S Stretch | 600 - 800 | Weak to Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of overlapping bands from various bending and stretching vibrations, which is unique to the molecule.

Safety and Handling Considerations

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and can cause serious eye damage.[7] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the relationship between the molecular structure and the resulting vibrational spectrum, researchers can confidently identify this compound and assess its purity. The combination of a meticulous experimental technique and a thorough understanding of spectral interpretation, supported by theoretical predictions, ensures the reliability of FTIR analysis in both research and industrial settings.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. o-diclorobenzene [cms.gutow.uwosh.edu]

- 3. Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Study of vibrational spectra, normal coordinate analysis and molecular structure of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine using density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Experimental and DFT studies on the vibrational and electronic spectra of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Isomers of Dichlorobenzenethiol (C6H4Cl2S)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular formula C6H4Cl2S predominantly represents the isomers of dichlorobenzenethiol. These aromatic organosulfur compounds are characterized by a benzene ring substituted with two chlorine atoms and one thiol group (-SH). The specific positioning of these substituents gives rise to six distinct constitutional isomers, each with unique chemical and physical properties. While not as extensively studied as their dichlorobenzene counterparts, dichlorobenzenethiols serve as important intermediates in the synthesis of various organic compounds, including pharmaceuticals and materials with specialized applications. Their reactivity, stemming from the nucleophilic nature of the thiolate anion and the influence of the electron-withdrawing chlorine atoms on the aromatic ring, makes them versatile building blocks in organic synthesis. This guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis protocols, and available toxicological and biological activity data for the six isomers of dichlorobenzenethiol.

IUPAC Nomenclature and Isomers of C6H4Cl2S

The systematic IUPAC naming of the six constitutional isomers of dichlorobenzenethiol is based on the numbering of the benzene ring to assign the lowest possible locants to the substituents. The six isomers are:

Physicochemical Properties

The physical and chemical properties of the dichlorobenzenethiol isomers are influenced by the substitution pattern on the benzene ring. The data available from various sources is summarized in the table below for easy comparison.

| IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dichlorobenzenethiol | 17231-95-7[1][2] | C6H4Cl2S[1][2] | 179.07[2] | White to light yellow/orange powder/crystal[11] | 56-60[11] | Not specified |

| 2,4-Dichlorobenzenethiol | 1122-41-4[4] | C6H4Cl2S[4] | 179.07[4][12] | Liquid[12] | Not applicable | 60-62 / 1.5 mmHg[12] |

| 2,5-Dichlorobenzenethiol | 5858-18-4[6] | C6H4Cl2S[6] | 179.07[6] | Not specified | Not specified | 114.2 / 0.066 atm[6] |

| 2,6-Dichlorobenzenethiol | 24966-39-0[8] | C6H4Cl2S[8] | 179.06[8] | White to light yellow powder/crystal[13] | Not specified | Not specified |

| 3,4-Dichlorobenzenethiol | 5858-17-3[14] | C6H4Cl2S[14] | 179.07[14] | Liquid | 19-22 | 119-120 / 10 mmHg |

| 3,5-Dichlorobenzenethiol | 17231-94-6[9] | C6H4Cl2S[9] | 179.07[9][10] | White to yellow crystalline powder/solid[10] | 62-65[10] | 270-272 |

Experimental Protocols: Synthesis of Dichlorobenzenethiols

A general and robust method for the synthesis of aryl thiols is the reduction of the corresponding arylsulfonyl chloride. This can be achieved using various reducing agents, with zinc dust and acid being a common choice. An alternative route for the synthesis of aryl thiols is the Leuckart thiophenol reaction, which proceeds via the diazotization of an arylamine followed by reaction with a xanthate.

General Synthesis of Dichlorobenzenethiols via Reduction of Dichlorobenzenesulfonyl Chlorides

This protocol is adapted from a general method for preparing chlorobenzene thiols.[5]

Step 1: Preparation of Dichlorobenzenesulfonyl Chloride

The appropriate dichlorobenzene isomer is reacted with chlorosulfonic acid to yield the corresponding dichlorobenzenesulfonyl chloride. Thionyl chloride can be added to improve the conversion.

-

Materials: Dichlorobenzene isomer, chlorosulfonic acid, thionyl chloride.

-

Procedure:

-

Heat the dichlorobenzene isomer with chlorosulfonic acid (e.g., at 100-110°C for 1 hour).

-

Add thionyl chloride and continue heating (e.g., at 110°C for 2 hours).

-

Cool the resulting solution containing the dichlorobenzenesulfonyl chloride.

-

Step 2: Reduction to Dichlorobenzenethiol

The dichlorobenzenesulfonyl chloride solution is then reduced to the corresponding thiol using zinc powder and an aqueous acid.

-

Materials: Solution from Step 1, powdered zinc, aqueous sulfuric acid.

-

Procedure:

-

Add the cooled solution from Step 1 and powdered zinc to an aqueous sulfuric acid solution while maintaining the temperature (e.g., between 40-90°C).

-

After the addition is complete, the dichlorobenzenethiol can be isolated by steam distillation.

-

Purification:

The crude dichlorobenzenethiol can be purified by vacuum distillation or recrystallization, depending on its physical state.

Generalized Experimental Workflow

Biological Activity and Signaling Pathways

Detailed studies on the specific biological activities and signaling pathways of dichlorobenzenethiol isomers are limited in publicly available literature. However, based on the known activities of related compounds, some potential areas of interest for researchers can be inferred.

Thiols are known to play a crucial role in cellular redox homeostasis and can interact with various biological molecules. The presence of chlorine atoms on the benzene ring can modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological interactions.

One study on 2,4-dichlorobenzyl thiocyanate, a related compound, demonstrated that it acts as a sulfhydryl alkylating agent, forming a mixed disulfide with protein sulfhydryl groups. This mechanism was shown to inhibit tubulin polymerization, leading to mitotic arrest.[8] This suggests that dichlorobenzenethiols could potentially interact with cysteine residues in proteins, thereby modulating their function.

The metabolism of chlorinated aromatic compounds often involves cytochrome P450-mediated oxidation, followed by conjugation reactions. While specific metabolic pathways for dichlorobenzenethiols have not been extensively elucidated, it is plausible that they undergo similar biotransformations.

Given the lack of specific data, a logical workflow for investigating the biological activity of these compounds is proposed below.

Conclusion

The six isomers of dichlorobenzenethiol represent a class of compounds with significant potential in synthetic chemistry. This guide has provided a consolidated resource on their IUPAC nomenclature, physicochemical properties, and general synthetic methodologies. While detailed information on their biological activities and specific signaling pathways remains scarce, the structural relationship to other bioactive chlorinated aromatic and thiol-containing compounds suggests that they may be of interest for further investigation in drug discovery and toxicology. The provided experimental and investigatory workflows offer a starting point for researchers interested in exploring the potential of these versatile chemical entities. Further research is warranted to fully characterize the biological effects and mechanisms of action of each dichlorobenzenethiol isomer.

References

- 1. Review of recent toxicology studies on p-dichlorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US3440288A - Method for preparing chlorobenzene thiols - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. US3170961A - Process for separating dichlorobenzene isomers - Google Patents [patents.google.com]

- 8. Mechanism of action of the antimitotic drug 2,4-dichlorobenzyl thiocyanate: alkylation of sulfhydryl group(s) of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Dichlorobenzenethiol | C6H4Cl2S | CID 79964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dichlorobenzenethiol | C6H4Cl2S | CID 2736096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 12. 2,3-Dichlorobenzenethiol | C6H4Cl2S | CID 140202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]

Solubility of 2,3-Dichlorothiophenol in Organic Solvents: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the solubility of 2,3-Dichlorothiophenol in various organic solvents. Due to a lack of publicly available quantitative data, this guide offers qualitative solubility estimations based on chemical principles and data from analogous compounds. A detailed experimental protocol is provided for researchers to determine precise solubility values.

Executive Summary

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its solubility is a critical parameter for process development, reaction optimization, and formulation. This document addresses the current information gap regarding its quantitative solubility by providing a qualitative solubility profile and a robust experimental protocol for its determination.

Qualitative Solubility Profile

A thorough review of scientific literature and chemical databases indicates an absence of published quantitative solubility data for this compound. However, based on the principle of "like dissolves like" and the known solubility of structurally similar compounds such as 2,4-dichlorophenol and 3,4-dichlorophenol, a qualitative solubility profile can be estimated.[1][2][3] this compound is a moderately polar molecule due to the presence of the thiol (-SH) group and two chlorine atoms on the aromatic ring.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Benzene, Toluene | Soluble | The aromatic ring of this compound allows for favorable π-π stacking interactions with aromatic solvents. Structurally similar 2,4-dichlorophenol is known to be soluble in benzene.[2] |

| Polar Protic | Ethanol, Methanol | Soluble | The thiol group can participate in hydrogen bonding with protic solvents like alcohols. Dichlorophenols are soluble in ethanol.[2][3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for moderately polar compounds. 2,4-dichlorophenol and 3,4-dichlorophenol are soluble in ethyl ether.[2][3] |

| Halogenated | Chloroform, Dichloromethane | Soluble | The presence of chlorine atoms on this compound contributes to favorable dipole-dipole interactions with chlorinated solvents. 2,4-dichlorophenol is soluble in chloroform.[2] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble | The polarity of the thiol and chloro groups limits solubility in nonpolar aliphatic solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the dichlorinated benzene ring is the dominant factor, making it poorly soluble in water. |

Note: This table presents estimations. Experimental verification is essential for precise applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents.

Methodologies

A common and reliable method for determining the solubility of a solid in an organic solvent is the gravimetric method, which involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

1. Preparation of a Saturated Solution

-

A known volume of the desired organic solvent is added to a vial.

-

An excess amount of this compound is added to the solvent to ensure that a saturated solution is formed, with undissolved solid remaining.

-

The vial is sealed to prevent solvent evaporation.

-

The mixture is agitated using a mechanical shaker or magnetic stirrer in a temperature-controlled environment (e.g., a water bath) for a sufficient time to reach equilibrium (typically 24-72 hours).

2. Isolation of the Dissolved Solute

-

Once equilibrium is reached, agitation is stopped, and the excess solid is allowed to settle.

-

A known volume of the clear supernatant is carefully withdrawn using a syringe.

-

The withdrawn solution is filtered through a syringe filter (of a material compatible with the solvent) into a pre-weighed container to remove any remaining solid microparticles.

3. Quantification of the Solute

-

The solvent in the pre-weighed container is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

-

The container with the dried solute is weighed.

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight.

-

The solubility is then calculated, typically in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram outlines the logical steps for determining the solubility of a solid compound in an organic solvent.

Caption: A flowchart of the experimental workflow for solubility determination.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2,3-Dichlorothiophenol in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and hazards associated with 2,3-Dichlorothiophenol, a chemical intermediate crucial for various research and development applications. Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. This document outlines the physical and chemical properties, known hazards, handling and storage procedures, and emergency response protocols to ensure a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C6H4Cl2S | [1][2] |

| Molecular Weight | 179.07 g/mol | [1][2] |

| CAS Number | 17231-95-7 | [1][2] |

| Appearance | White to light yellow to light orange powder to crystal | |

| Melting Point | 54-60 °C (129.2-140 °F) | [2][3] |

| Boiling Point | 96-98 °C (204.8-208.4 °F) at 0.5 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [2][3] |

| Purity | >95.0% (GC) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential dangers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation |

Source:[1]

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the appropriate PPE:

-

Eye Protection: Chemical safety goggles or a face shield are required.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[5]

-

Skin and Body Protection: A laboratory coat or chemical-resistant apron is necessary.[5] In cases of potential significant exposure, additional protective clothing may be required.

-

Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

Handling Procedures

-

Work in a designated, well-ventilated area, preferably a certified chemical fume hood.[5][6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust or vapors.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Ensure that an eyewash station and safety shower are readily accessible.[7]

Storage Procedures

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][6]

-

Keep refrigerated and store under an inert atmosphere (e.g., argon).[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

-

Store locked up.[7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

-

In Case of Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[7] Call a poison control center or doctor immediately for treatment advice.

Spill and Leak Procedures

-

Small Spills:

-

Evacuate personnel from the immediate area.[9]

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5][6]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6]

-

Clean the spill area thoroughly with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the laboratory and surrounding areas immediately.

-

Alert the appropriate emergency response team.

-

Prevent the spill from entering drains or waterways.[5]

-

Visualized Workflows

To further clarify the necessary safety procedures, the following diagrams illustrate the logical flow of actions for handling and in case of an emergency.

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response flowchart for this compound exposure.

References

- 1. 2,3-Dichlorobenzenethiol | C6H4Cl2S | CID 140202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. This compound CAS#: 17231-95-7 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. nj.gov [nj.gov]

Commercial Availability and Synthetic Utility of 2,3-Dichlorothiophenol for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorothiophenol is a halogenated aromatic thiol that serves as a versatile building block in synthetic organic chemistry. Its utility in the development of novel chemical entities is of significant interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the commercial availability of this compound for research purposes, details a common synthetic application, and outlines the corresponding experimental protocol.

Commercial Availability

For researchers requiring this compound for laboratory-scale synthesis, several chemical suppliers offer this reagent in various purities and quantities. The compound is typically available for professional manufacturing and research laboratory use only. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | CAS Number | Additional Information |

| TCI America | >95.0% (GC) | 5g, 25g | 17231-95-7 | Also available through distributors such as Fisher Scientific.[1][2][3][4] |

| J&K Scientific LLC | 98% | Not specified | 17231-95-7 | Provides basic safety and property information.[5][6] |

| CP Lab Safety | 97%+ | 100g | 17231-95-7 | Explicitly states the product is for professional and industrial use.[7] |

| Oakwood Chemical | Not specified | Not specified | 17231-95-7 | General chemical supplier for research and development.[8] |

| Santa Cruz Biotechnology | Not specified | Not specified | 17231-95-7 | Supplier of biochemicals for research.[8] |

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided below, compiled from various supplier and database sources.

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂S | PubChem[9] |

| Molecular Weight | 179.07 g/mol | PubChem[9] |

| Appearance | White to light yellow/orange powder or crystal | TCI America[2][3] |

| Melting Point | 54-60 °C | J&K Scientific LLC[5][6] |

| Boiling Point | 96-98 °C at 0.5 mmHg | ChemicalBook[10] |

| Flash Point | >110 °C (>230 °F) | J&K Scientific LLC,[5][6] ChemicalBook[10] |

| Storage Temperature | 2-8°C, under nitrogen | ChemicalBook[10] |

Synthetic Applications in Research

This compound is a valuable precursor for the synthesis of various organic molecules. Its thiol group is nucleophilic and readily reacts with electrophiles, making it a key component in the formation of thioethers and other sulfur-containing compounds. One notable application is its use as a precursor in the formation of polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs), which are of interest in environmental and toxicological research.[11] The reactivity of the thiol group is central to its utility in building more complex molecular architectures.

Experimental Protocol: Synthesis of a 2,3-Dichlorophenyl Thioether

This protocol describes a general procedure for the S-alkylation of this compound to form a thioether, a common reaction type for this class of compounds. This reaction serves as a fundamental step in the synthesis of more complex molecules for various research applications, including drug discovery.

Materials:

-

This compound

-

An alkyl halide (e.g., benzyl bromide)

-

A suitable base (e.g., potassium carbonate or sodium hydride)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Deprotonation: Add the base (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature. Stir the mixture for 15-30 minutes to allow for the formation of the thiolate anion.

-

Alkylation: To the resulting suspension or solution, add the alkyl halide (1 equivalent) dropwise via a syringe or dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Washing: Wash the combined organic layers sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure thioether.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of utilizing this compound in a research context, from sourcing the material to its application in a typical synthetic transformation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2,3-Dichlorobenzenethiol | C6H4Cl2S | CID 140202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US4006186A - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 4. Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. This compound CAS#: 17231-95-7 [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. jk-sci.com [jk-sci.com]

- 11. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Dichlorothiophenol: A Comprehensive Technical Guide for its Role as a Chemical Intermediate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2,3-dichlorothiophenol, a key chemical intermediate in the development of pharmaceuticals and other high-value chemical entities. This document provides detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to support researchers in their synthetic and drug discovery endeavors.

Physicochemical Properties and Safety Information

This compound, also known as 2,3-dichlorobenzenethiol, is a sulfur-containing aromatic compound.[1][2] Its physicochemical properties are summarized in the table below. It is important to handle this compound with appropriate safety precautions, as it is harmful if swallowed and can cause serious eye damage.[2]

| Property | Value | Reference |

| Molecular Formula | C₆H₄Cl₂S | [2] |

| Molecular Weight | 179.07 g/mol | [2] |

| Melting Point | 54-60 °C | [2] |

| Boiling Point | 252 °C | [3] |

| Flash Point | >110 °C | [2] |

| CAS Number | 17231-95-7 | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the nitration of 1,2-dichlorobenzene. The resulting 2,3-dichloronitrobenzene is then reduced to 2,3-dichloroaniline, which is subsequently converted to the target thiophenol via a diazotization reaction, such as the Leuckart thiophenol reaction.

Step 1: Synthesis of 2,3-Dichloronitrobenzene

The nitration of 1,2-dichlorobenzene can be optimized to favor the formation of the 2,3-dichloro isomer over the 3,4-dichloro isomer by using a mixture of anhydrous phosphoric acid, sulfuric acid, and nitric acid.[4][5]

Experimental Protocol:

A mixture of 1.36 mol of 1,2-dichlorobenzene, 0.42 mol of 98% sulfuric acid, and 1.41 mol of 104% phosphoric acid is prepared in a reaction vessel. To this, a nitrating mixture of 1.38 mol of 98% nitric acid, 0.33 mol of 98% sulfuric acid, and 1.13 mol of 104% phosphoric acid is added dropwise with vigorous stirring over 1.5 hours, maintaining the reaction temperature between 85°C and 125°C. The reaction mixture is stirred for an additional 2 hours at the same temperature. The aqueous phase is then separated from the organic phase while still warm. The organic phase is washed with a dilute sodium carbonate solution and then with water until neutral to yield 2,3-dichloronitrobenzene.[4]

| Precursor | Product | Reagents | Temperature (°C) | Yield | Reference |

| 1,2-Dichlorobenzene | 2,3-Dichloronitrobenzene | HNO₃, H₂SO₄, H₃PO₄ | 85-125 | ~86% (isomer mixture) | [4][5] |

Step 2: Synthesis of 2,3-Dichloroaniline

2,3-Dichloronitrobenzene is reduced to 2,3-dichloroaniline, typically through catalytic hydrogenation.[3][6]

Experimental Protocol:

The catalytic hydrogenation is carried out in a high-pressure reactor. 1 mmol of 2,3-dichloronitrobenzene, 5 mL of deionized water, 5 mL of methanol, and 20 mg of a suitable catalyst (e.g., Palladium on carbon) are added to the autoclave. The reactor is purged with nitrogen and then with hydrogen gas three times to remove air. The reaction is then performed under 2.0 MPa of hydrogen pressure at 100°C with vigorous stirring (800 rpm) for 4 hours. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2,3-dichloroaniline.[6]

| Precursor | Product | Reagents | Temperature (°C) | Pressure (MPa) | Yield | Reference |

| 2,3-Dichloronitrobenzene | 2,3-Dichloroaniline | H₂, Catalyst (e.g., Pd/C) | 100 | 2.0 | >99% | [6] |

Step 3: Synthesis of this compound via Leuckart Thiophenol Reaction

The final step involves the conversion of 2,3-dichloroaniline to this compound. The Leuckart thiophenol reaction, which utilizes a diazonium salt intermediate and a xanthate, is a suitable method.[7][8][9]

Experimental Protocol (Adapted from a general procedure for thiophenol synthesis):

A diazonium salt solution of 2,3-dichloroaniline is first prepared. In a flask, 0.75 mol of 2,3-dichloroaniline is slowly added to a mixture of 150 mL of concentrated hydrochloric acid and 150 g of crushed ice, with stirring, while maintaining the temperature at 0°C. A cold solution of 0.8 mol of sodium nitrite in 125 mL of water is then added slowly, keeping the temperature below 4°C.[10]

In a separate flask, a solution of 140 g of potassium ethyl xanthate in 180 mL of water is warmed to 40-45°C. The cold diazonium salt solution is added dropwise to the warm xanthate solution over approximately 2 hours, maintaining the temperature in the 40-45°C range. After the addition is complete, the mixture is stirred for another 30 minutes to ensure complete decomposition of the intermediate. The resulting oily aryl xanthate is separated, and the aqueous layer is extracted with ether. The combined organic phases are washed, dried, and the solvent is removed. The crude xanthate is then hydrolyzed by refluxing with a solution of 75 g of sodium hydroxide in 500 mL of 95% ethanol for 6 hours. After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid to precipitate the crude this compound. The product is then purified by distillation or recrystallization.[10][11]

| Precursor | Product | Reagents | Key Intermediate | Reference |

| 2,3-Dichloroaniline | This compound | 1. NaNO₂, HCl2. Potassium ethyl xanthate3. NaOH, EtOH | 2,3-Dichlorophenyldiazonium chloride, 2,3-Dichlorophenyl ethyl xanthate | [10][11][12] |

Applications of this compound in Synthesis

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds, some of which exhibit significant biological activity.

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridines are a class of heterocyclic compounds with demonstrated anti-cancer properties.[13][14] The synthesis often involves the reaction of a thiophenol with a suitably substituted pyridine derivative.

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis:

Caption: General workflow for the synthesis of thieno[2,3-b]pyridines.

Synthesis of Phenothiazines

Phenothiazines are another important class of heterocyclic compounds with applications in medicinal chemistry. Their synthesis can involve the reaction of an aminothiophenol with a dihalobenzene derivative. While direct synthesis from this compound is less common, its precursor, 2-amino-thiophenol derivatives, are key starting materials.

Experimental Workflow for Phenothiazine Synthesis:

References

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions | Semantic Scholar [semanticscholar.org]

- 6. 2,3-Dichloronitrobenzene | C6H3Cl2NO2 | CID 18555 - PubChem [pubchem.ncbi.nlm.nih.gov]